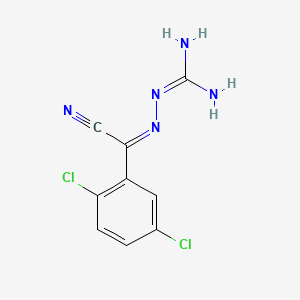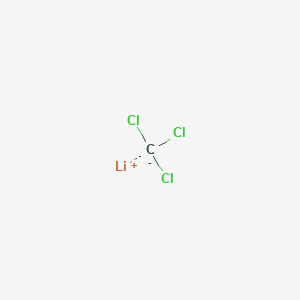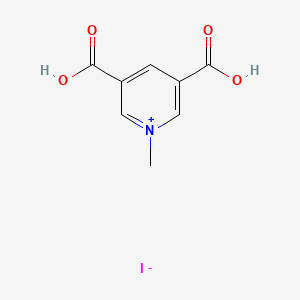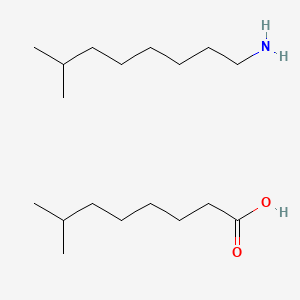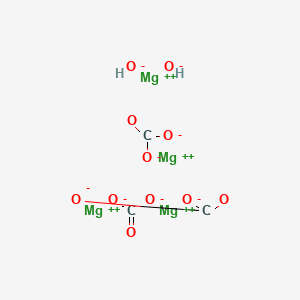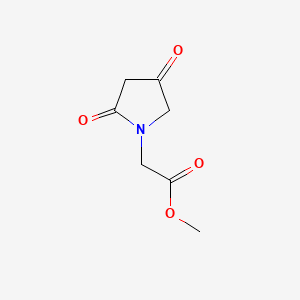
Methyl 2,4-dioxopyrrolidine-1-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4-dioxopyrrolidine-1-acetate is a chemical compound with the molecular formula C7H9NO4 and a molecular weight of 171.15066 g/mol . . This compound is characterized by the presence of a pyrrolidine ring with two keto groups at positions 2 and 4, and an acetate group at position 1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dioxopyrrolidine-1-acetate typically involves the reaction of pyrrolidine derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,4-dioxopyrrolidine-1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Methyl 2,4-dioxopyrrolidine-1-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of Methyl 2,4-dioxopyrrolidine-1-acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dioxo-1-pyrrolidineacetic acid: Similar structure but lacks the methyl ester group.
Pyrrolidine-2,5-dione: Contains a similar pyrrolidine ring with keto groups but different functional groups.
N-Methylpyrrolidone: A pyrrolidine derivative with different substituents
Uniqueness
Methyl 2,4-dioxopyrrolidine-1-acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
85614-53-5 |
|---|---|
Formule moléculaire |
C7H9NO4 |
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
methyl 2-(2,4-dioxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C7H9NO4/c1-12-7(11)4-8-3-5(9)2-6(8)10/h2-4H2,1H3 |
Clé InChI |
JPAKDWDSBDWWRK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1CC(=O)CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


